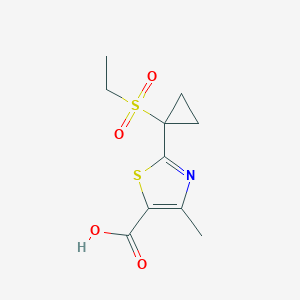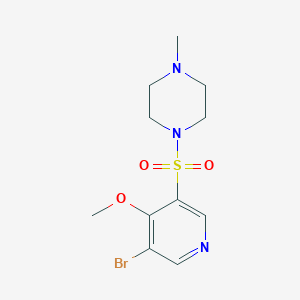
6-(6-Carbamimidoylpyridin-2-yl)pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions. This compound is particularly notable for its applications in catalysis and coordination chemistry due to its unique structure, which allows it to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6,6’-bis(carboximidamide) typically involves the reaction of 2,2’-bipyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for [2,2’-Bipyridine]-6,6’-bis(carboximidamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-throughput experimentation (HTE) methods has also been explored to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridine]-6,6’-bis(carboximidamide) involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bipyridine-6-carboxamidine
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide)
Uniqueness
What sets [2,2’-Bipyridine]-6,6’-bis(carboximidamide) apart from similar compounds is its unique ability to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring robust and stable metal-ligand interactions .
Propiedades
Número CAS |
144205-77-6 |
|---|---|
Fórmula molecular |
C12H12N6 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
6-(6-carbamimidoylpyridin-2-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C12H12N6/c13-11(14)9-5-1-3-7(17-9)8-4-2-6-10(18-8)12(15)16/h1-6H,(H3,13,14)(H3,15,16) |
Clave InChI |
UUSJIECFMYLBBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=N)N)C2=NC(=CC=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11798864.png)
